molecular formula C5H3FINO B8059046 2-Fluoro-5-iodopyridin-4-ol

2-Fluoro-5-iodopyridin-4-ol

Cat. No.: B8059046
M. Wt: 238.99 g/mol
InChI Key: KMPYRMBUFKNBDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodopyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H3FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine and iodine, respectively, and the hydrogen at position 4 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodopyridin-4-ol can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2,5-dihydroxypyridine, selective halogenation can be performed to introduce the fluorine and iodine atoms at the desired positions. This process typically involves the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodopyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-fluoro-5-azidopyridin-4-ol, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

2-Fluoro-5-iodopyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodopyridin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodopyridin-4-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYRMBUFKNBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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